Imidazo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
Imidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure composed of an imidazole ring and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by subsequent reactions to form the desired imidazo[1,5-a]pyrazine core . Another approach includes the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents.
Scientific Research Applications
Imidazo[1,5-a]pyrazine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules, leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring and exhibits different reactivity and biological activities compared to imidazo[1,5-a]pyrazine.
Imidazo[1,2-a]pyrazine: Another isomer with distinct chemical properties and applications.
Uniqueness
Imidazo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug discovery make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H5N3O2 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
imidazo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-9-4-5-3-8-1-2-10(5)6/h1-4H,(H,11,12) |
InChI Key |
BYJJAUVSLQFDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=N1 |
Origin of Product |
United States |
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